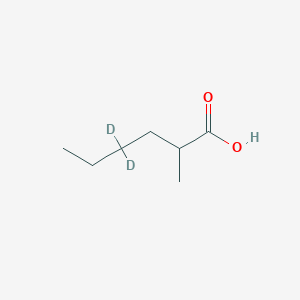
Nilotinib Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nilotinib Acid is a derivative of Nilotinib, a second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). This compound is known for its ability to inhibit the BCR-ABL tyrosine kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nilotinib Acid involves several steps, starting from 3-amino-4-methylbenzoic acid ethyl ester. The intermediate compounds are formed through reactions with cyanamide, followed by cyclization and hydrolysis. The final product, Nilotinib, is obtained through a condensation reaction with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves the conversion of intermediate compounds into the hydrochloride salt of Nilotinib. This process ensures the stability of the compound under various conditions, including elevated temperatures and humidity .
Análisis De Reacciones Químicas
Types of Reactions
Nilotinib Acid undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases, hydrochloric acid, and various solvents. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Aplicaciones Científicas De Investigación
Nilotinib Acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel analogues with improved properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia and other malignancies.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Nilotinib Acid exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the proliferation of leukemic cells and induces apoptosis. The compound targets the ATP-binding site of the BCR-ABL protein, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: A tyrosine kinase inhibitor used in patients resistant to other treatments.
Ponatinib: A third-generation tyrosine kinase inhibitor effective against all known BCR-ABL mutations
Uniqueness of Nilotinib Acid
This compound is unique due to its high specificity for the BCR-ABL tyrosine kinase and its ability to overcome resistance to first-generation inhibitors like Imatinib. It also has a favorable safety profile and is effective in patients with specific mutations .
Propiedades
Fórmula molecular |
C30H24F3N7O3 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |
Clave InChI |
TYHVWEGAKNCVGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
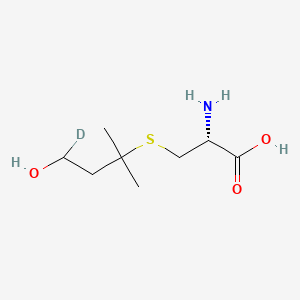

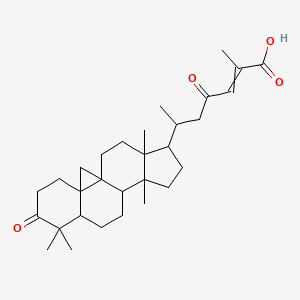
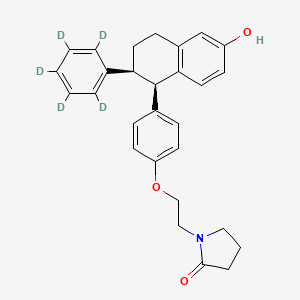
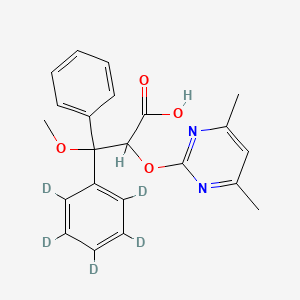

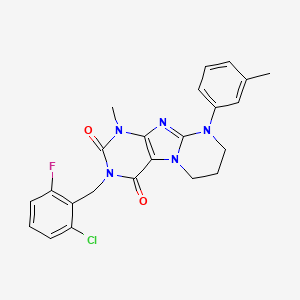

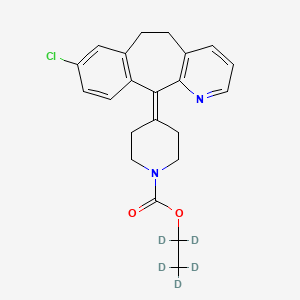

![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)
